Cas no 83190-01-6 (4-(difluoromethoxy)-3-fluoroaniline)

4-(Difluoromethoxy)-3-fluoroaniline is a fluorinated aromatic amine compound characterized by the presence of both difluoromethoxy and fluoro substituents on the aniline ring. This structural configuration enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, where selective fluorination is often critical for optimizing biological activity and metabolic stability. The difluoromethoxy group contributes to improved lipophilicity and electron-withdrawing properties, while the additional fluoro substituent allows for precise regiochemical control in further derivatization. Its high purity and stability under standard handling conditions make it suitable for use in demanding synthetic applications, including cross-coupling reactions and heterocycle formation.
4-(difluoromethoxy)-3-fluoroaniline structure
83190-01-6 structure
商品名:4-(difluoromethoxy)-3-fluoroaniline
CAS番号:83190-01-6
MF:C7H6F3NO
メガワット:177.12385225296
MDL:MFCD11621754
CID:4205489
PubChem ID:13292911

4-(difluoromethoxy)-3-fluoroaniline 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-(difluoromethoxy)-3-fluoro-
    • 4-(Difluoromethoxy)-3-fluoroaniline(WS204099)
    • 4-(Difluoromethoxy)-3-fluoroaniline
    • Benzenamine,4-(difluoromethoxy)-3-fluoro-
    • 3-(Difluoromethoxy)-4-fluoroaniline
    • 4-(Difluoromethoxy)-3-fluorobenzenamine (ACI)
    • 4-(Difluoromethoxy)-3-fluoroaniline pound WS204099 pound(c)
    • DB-184149
    • CS-0060019
    • 83190-01-6
    • SCHEMBL11049484
    • SY179072
    • W17704
    • AKOS009403479
    • PS-11612
    • 3-fluoro-4-difluoromethoxyaniline
    • 4-(Difluoromethoxy)-3-fluorobenzenamine
    • EN300-45155
    • Z408087328
    • 4-(Difluoromethoxy)-3-fluoroanilineWS204099
    • MFCD11621754
    • 4-Difluoromethoxy-3-fluoroaniline
    • 4-(difluoromethoxy)-3-fluoroaniline
    • MDL: MFCD11621754
    • インチ: 1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
    • InChIKey: DOGBVIAOAPGSKZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(OC(F)F)=CC=C(N)C=1

計算された属性

  • せいみつぶんしりょう: 177.04014830g/mol
  • どういたいしつりょう: 177.04014830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

4-(difluoromethoxy)-3-fluoroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB523389-250mg
4-(Difluoromethoxy)-3-fluoroaniline; .
83190-01-6
250mg
€280.30 2023-09-01
AN HUI ZE SHENG Technology Co., Ltd.
JX024024-1g
83190-01-6 98%
1g
¥1355.00 2022-12-09
Apollo Scientific
PC501893-1g
4-(Difluoromethoxy)-3-fluoroaniline
83190-01-6
1g
£11.00 2024-05-25
Apollo Scientific
PC501941-1g
3-(Difluoromethoxy)-4-fluoroaniline
83190-01-6
1g
£32.00 2025-02-21
Apollo Scientific
PC501941-5g
3-(Difluoromethoxy)-4-fluoroaniline
83190-01-6
5g
£99.00 2025-02-21
TRC
D591103-100mg
4-(difluoromethoxy)-3-fluoroaniline
83190-01-6
100mg
$ 250.00 2022-06-05
AN HUI ZE SHENG Technology Co., Ltd.
JX024024-100mg
83190-01-6 98%
100mg
¥951.00 2022-12-09
Chemenu
CM421686-5g
4-(Difluoromethoxy)-3-fluoroaniline
83190-01-6 95%+
5g
$431 2022-12-09
Ambeed
A197152-1g
4-(Difluoromethoxy)-3-fluoroaniline
83190-01-6 97%
1g
$62.0 2025-02-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D956524-1g
4-(Difluoromethoxy)-3-fluoroaniline
83190-01-6 95%
1g
¥306.90 2022-12-09

4-(difluoromethoxy)-3-fluoroaniline 関連文献

4-(difluoromethoxy)-3-fluoroanilineに関する追加情報

Professional Introduction to Compound with CAS No. 83190-01-6 and Product Name: 4-(difluoromethoxy)-3-fluoroaniline

Compound with the CAS number 83190-01-6, specifically identified by the product name 4-(difluoromethoxy)-3-fluoroaniline, represents a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of aromatic amines that have garnered considerable attention due to their versatile applications in medicinal chemistry and material science. The structural features of 4-(difluoromethoxy)-3-fluoroaniline, characterized by the presence of both fluorine and difluoromethoxy substituents, contribute to its unique chemical properties and potential biological activities.

The molecular structure of 4-(difluoromethoxy)-3-fluoroaniline consists of a benzene ring substituted with an amino group at the 3-position and a difluoromethoxy group at the 4-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The fluorine atoms, in particular, play a crucial role in modulating the reactivity and selectivity of the compound, which is a key consideration in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of fluorinated aromatic amines. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. This has led to extensive research into compounds like 4-(difluoromethoxy)-3-fluoroaniline, which are being investigated for their potential applications in treating various diseases.

One of the most compelling areas of research involving 4-(difluoromethoxy)-3-fluoroaniline is its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The electron-withdrawing nature of the fluorine substituents enhances the binding affinity of these compounds to their target enzymes, leading to more effective therapeutic outcomes.

Moreover, the difluoromethoxy group in 4-(difluoromethoxy)-3-fluoroaniline contributes to its ability to interact with biological systems in unique ways. This moiety has been shown to improve drug solubility and membrane permeability, which are essential factors for successful drug delivery. Researchers are leveraging these properties to design more efficient drug candidates that can overcome barriers associated with traditional pharmaceutical formulations.

The synthesis of 4-(difluoromethoxy)-3-fluoroaniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore its importance in modern chemical synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of 4-(difluoromethoxy)-3-fluoroaniline's behavior. Molecular modeling studies have provided insights into how its structure influences its interactions with biological targets, aiding in the rational design of new drugs. These computational approaches complement experimental work by predicting potential pharmacological activities and optimizing molecular properties for better therapeutic efficacy.

In addition to its pharmaceutical applications, 4-(difluoromethoxy)-3-fluoroaniline has shown promise in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The ability to fine-tune these properties through structural modifications offers exciting possibilities for developing next-generation electronic devices.

The environmental impact of synthesizing and using compounds like 4-(difluoromethoxy)-3-fluoroaniline is also a critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical research remains viable while protecting the environment.

Collaborative research initiatives are playing a pivotal role in advancing our knowledge of 4-(difluoromethoxy)-3-fluoroaniline. By bringing together experts from various disciplines—such as organic chemistry, medicinal chemistry, and materials science—scientists are able to tackle complex challenges more effectively. These collaborations foster innovation and accelerate the development of new applications for this versatile compound.

In conclusion, 4-(difluoromethoxy)-3-fluoroaniline, identified by CAS number 83190-01-6, is a compound with significant potential across multiple domains of science and technology. Its unique structural features make it a valuable tool for drug discovery, material development, and environmental sustainability efforts. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of scientific innovation for years to come.

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Amadis Chemical Company Limited
(CAS:83190-01-6)4-(difluoromethoxy)-3-fluoroaniline
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